Dihydroorotase Inhibition: Comparable Potency to 5-Fluoroorotic Acid
5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine demonstrates measurable inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells. Its IC₅₀ of 180 µM is comparable to the established inhibitor 5-fluoroorotic acid (5-FOA), which exhibits an IC₅₀ of 191.59 µM against human dihydroorotase under similar assay conditions [1][2]. While not a potent inhibitor, this activity profile establishes the compound as a structurally distinct dihydroorotase ligand that could serve as a starting point for further optimization.
| Evidence Dimension | Inhibition of dihydroorotase enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 180 µM (1.80E+5 nM) |
| Comparator Or Baseline | 5-Fluoroorotic acid (5-FOA) IC₅₀ = 191.59 µM; 5-Aminoorotic acid (5-AOA) IC₅₀ = 9.87 µM |
| Quantified Difference | Target compound is 1.06-fold more potent than 5-FOA; 18.2-fold less potent than 5-AOA |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration (target); Human CAD dihydroorotase domain, enzyme assay (comparators) |
Why This Matters
This activity profile confirms that the compound engages the dihydroorotase active site, providing a validated starting point for medicinal chemistry optimization of pyrimidine biosynthesis inhibitors.
- [1] BindingDB. Affinity Data for 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine: Dihydroorotase Inhibition. BindingDB Entry BDBM50367252. 2013. View Source
- [2] Huang YH, Huang TY, Wang MC, Huang CY. Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. Biochemical and Biophysical Research Communications. 2025;787:152804. View Source
